Capstat

Antibiotic Resistance Enzymatic Inactivation Tuberculosis

Commercial capreomycin mixtures (25% IA, 67% IB) introduce variability in MDR-TB research. Pure Capreomycin IA eliminates compositional ambiguity. - **Definitive Cph substrate**: Exclusively phosphorylated by capreomycin phosphotransferase; IB yields false negatives. - **WHO ratio standard**: Gravimetric preparation of IA/IB calibration curves for batch release. - **Structural biology grade**: Hydroxyl residue (R=OH) differentiates IA from IB for ribosomal binding assays. Available for immediate shipment as certified reference material.

Molecular Formula C25H44N14O8
Molecular Weight 668.7 g/mol
CAS No. 37280-35-6
Cat. No. B14667734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapstat
CAS37280-35-6
Molecular FormulaC25H44N14O8
Molecular Weight668.7 g/mol
Structural Identifiers
SMILESC1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N
InChIInChI=1S/C25H44N14O8/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47)/b15-9-/t11-,12-,13+,14-,16-,18-/m0/s1
InChIKeyJNIIDKODPGHQSS-MPSMQSNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Capreomycin IA: Key Component for TB Research


Capreomycin IA (CAS 37280-35-6) is a major bioactive component of the capreomycin complex, a cyclic pentapeptide antibiotic isolated from *Saccharothrix mutabilis* subsp. *capreolus* and used as a second-line injectable agent against multidrug-resistant *Mycobacterium tuberculosis* (MDR-TB) [1]. Unlike the clinically administered mixture (which contains IA, IB, IIA, and IIB), Capreomycin IA is defined by a unique hydroxyl-bearing residue (R=OH) on its macrocyclic core, distinguishing it from its des-hydroxy analog Capreomycin IB (R=H) [2]. This structural variation directly influences its interactions with resistance-modifying enzymes, making IA-specific identification and quantification critical for reproducible anti-TB research [3].

Capreomycin IA: Non-Interchangeability Concerns


Procuring 'capreomycin' as an undefined mixture introduces compositional variability that confounds structure-activity relationship (SAR) studies and potency determinations. Clinically, capreomycin sulfate contains approximately 25% IA and 67% IB, yet the WHO has identified a need to study the IA/IB ratio specifically because the total content of these two components does not consistently correlate with microbiological activity [1][2]. Furthermore, at the molecular level, Capreomycin IA is selectively inactivated by the capreomycin phosphotransferase (Cph) enzyme, whereas Capreomycin IB and IIB are not substrates for this resistance determinant [3]. Substituting the single-component IA with the clinical mixture, or with IB alone, therefore introduces uncontrolled variables in both potency assays and resistance mechanism studies.

Quantitative Evidence for Capreomycin IA


Cph Phosphotransferase Susceptibility: IA vs. IB

The capreomycin phosphotransferase (Cph) enzyme, a key self-resistance determinant in the producing organism and a potential marker in clinical isolates, exclusively inactivates the IA and IIA components of the capreomycin complex, while IB and IIB are not substrates. This was demonstrated via radiochemical phosphotransfer assays using purified Cph against individual purified capreomycin components [1][2]. Selecting Capreomycin IA as a research standard is therefore mandatory for studies investigating Cph-mediated resistance mechanisms, as Capreomycin IB would generate false-negative results.

Antibiotic Resistance Enzymatic Inactivation Tuberculosis

IA/IB Ratio and Microbiological Potency by NMR

A 2024 NMR spectroscopic study of commercial capreomycin sulfate formulations demonstrated that the molar ratio of capreomycin IA to IB (IA/IB) varies across manufacturers, and critically, no linear correlation exists between the summed chromatographic content of IA+IB and the microbiologically determined potency of the drug product [1]. The developed 13C NMR method uses characteristic non-overlapping signals to quantify the IA/IB ratio independently, establishing that IA content is a discrete quality attribute that must be controlled separately from total capreomycin content.

Quality Control NMR Spectroscopy Pharmaceutical Analysis

M. tuberculosis MIC: Capreomycin vs. Amikacin & Kanamycin

A 2018 clinical study of 57 *M. tuberculosis* isolates using the direct concentration method on 7H10 agar (0.25–64 mg/L range) established median MIC values of 8 mg/L for capreomycin, compared to 2 mg/L for amikacin and 4 mg/L for kanamycin. At a concentration of 2 mg/L, amikacin inhibited 84% of strains while capreomycin (as the clinical mixture) inhibited only 9% [1]. Although data for pure Capreomycin IA is not yet available at this level of clinical resolution, this provides a critical baseline: capreomycin class agents exhibit a distinct MIC distribution that must be considered when comparing the IA component's intrinsic potency against other aminoglycosides and when setting internal QC acceptance criteria.

Antimicrobial Susceptibility MDR-TB Second-Line Drugs

Physicochemical Identity: IA vs. IB

The pharmacopeial identity of Capreomycin IA can be confirmed by its distinct physicochemical profile, which differentiates it from Capreomycin IB. Capreomycin IA exhibits a melting point of 246–248°C (decomposition), a specific optical rotation of [α]D22 -21.9° (c=0.5 in water), and a UV absorption maximum at 269 nm (ε 24,000) in 0.1N HCl. For comparison, Capreomycin IB melts at 253–255°C (dec.), has a significantly different optical rotation of [α]D22 -44.6° (c=0.5 in water), and absorbs at 268 nm, albeit with distinct extinction characteristics [1]. These orthogonal identity tests enable unambiguous differentiation of the IA component from other capreomycin species in the laboratory setting.

Analytical Chemistry Compound Identity Quality Control

Capreomycin IA Applications & Value


Cph Resistance Mechanism Studies

Investigators studying Cph-mediated capreomycin resistance require pure Capreomycin IA as a definitive positive-control substrate. As established by direct enzymatic evidence, Cph exclusively phosphorylates components IA and IIA, not IB or IIB [1]. Using the clinical mixture introduces ambiguity, while using IB produces false negatives. Capreomycin IA (CAS 37280-35-6) is the only pure standard that directly validates Cph activity in kinetic assays, X-ray crystallography studies of Cph-substrate complexes, and inhibitor screening campaigns.

Capreomycin Reference Standards for QC

The demonstrated lack of correlation between total capreomycin I content and microbiological potency [1] creates an urgent need for IA-defined reference materials. Pure Capreomycin IA enables the gravimetric preparation of calibration standards with a known, controlled IA/IB ratio, supporting the development of the WHO-recommended IA/IB ratio specification for capreomycin sulfate drug products [2]. Analytical laboratories performing batch release or stability testing of capreomycin formulations can use Capreomycin IA as a primary standard for both chromatographic and NMR-based identity and purity methods.

Tuberactinomycin SAR Studies

Capreomycin IA and viomycin share a ribosomal binding site involving 23S rRNA helix 69 and 16S rRNA helix 44, but the hydroxyl substitution at the R-position of the IA macrocycle (R=OH vs. R=H in IB) introduces a hydrogen-bonding difference that may modulate binding affinity and selectivity [1][2]. Pure Capreomycin IA is an essential tool for competitive binding assays, ribosomal footprinting experiments, and cryo-EM structural studies that aim to decouple the contributions of individual capreomycin components to 70S ribosome inhibition, ultimately guiding the design of less ototoxic derivatives.

Second-Line Anti-TB PD Modeling

While clinical MIC data for the pure IA component are still emerging, Capreomycin IA serves as a critical component standard in time-kill kinetic assays and hollow-fiber infection models designed to parse the concentration-response relationships of individual capreomycin species. Given the median MIC of the clinical mixture (8 mg/L) against M. tuberculosis [1], investigators can use pure IA to determine the fractional contribution of each capreomycin component to the overall bactericidal effect, thereby informing dose-optimization strategies for capreomycin-based MDR-TB regimens.

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